molecular formula C22H23FN2OS B3641400 N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

Cat. No.: B3641400
M. Wt: 382.5 g/mol
InChI Key: OLSXHVZUNLRZED-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide: is a complex organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c1-4-7-19-21(16-12-10-15(3)11-13-16)24-22(27-19)25(20(26)5-2)18-9-6-8-17(23)14-18/h6,8-14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSXHVZUNLRZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)CC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative and an appropriate leaving group.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts alkylation reaction, where a methylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction between the thiazole derivative and a propanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, alcohols)

Major Products Formed

    Oxidation: Sulfoxides, Sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, Alkylated derivatives

Scientific Research Applications

N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives, such as:

    N-(3-chlorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-(3-bromophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide:

    N-(3-iodophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide: Features an iodine atom, which can influence the compound’s pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
N-(3-fluorophenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide

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